7-bromo-8-hydroxy-quinoline-5-sulfonic Acid
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Overview
Description
7-bromo-8-hydroxy-quinoline-5-sulfonic acid is a halogenated derivative of 8-hydroxyquinoline, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 8th position, and a sulfonic acid group at the 5th position on the quinoline ring. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-8-hydroxy-quinoline-5-sulfonic acid typically involves the bromination of 8-hydroxyquinoline-5-sulfonic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-8-hydroxy-quinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-bromo-8-hydroxy-quinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Medicine: Investigated for its potential antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 7-bromo-8-hydroxy-quinoline-5-sulfonic acid involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. The compound can also interact with cellular components, leading to disruption of cellular processes. The presence of the bromine atom enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 8-hydroxyquinoline
- 5-chloro-8-hydroxyquinoline
- 7-iodo-8-hydroxyquinoline
- 5,7-dichloro-8-hydroxyquinoline
Uniqueness
7-bromo-8-hydroxy-quinoline-5-sulfonic acid is unique due to the presence of both a bromine atom and a sulfonic acid group, which confer distinct chemical properties and reactivity. The combination of these functional groups enhances its ability to form stable complexes with metal ions and increases its potential for various applications in scientific research and industry .
Properties
CAS No. |
3062-37-1 |
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Molecular Formula |
C9H6BrNO4S |
Molecular Weight |
304.12 g/mol |
IUPAC Name |
7-bromo-8-hydroxyquinoline-5-sulfonic acid |
InChI |
InChI=1S/C9H6BrNO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15) |
InChI Key |
NDIDONXDHANSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2S(=O)(=O)O)Br)O)N=C1 |
Origin of Product |
United States |
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